4-Amino-2-benzylthio-5-tosylthiazole
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Overview
Description
Tapazole, also known as methimazole, is a thionamide antithyroid agent primarily used to treat hyperthyroidism. It inhibits the synthesis of thyroid hormones by interfering with the enzyme thyroid peroxidase, which is crucial in the production of thyroxine (T4) and triiodothyronine (T3). Tapazole is particularly effective in managing conditions such as Graves’ disease and toxic multinodular goiter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methimazole can be synthesized through the reaction of ethyl formate with thiourea, followed by cyclization to form the imidazole ring. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide .
Industrial Production Methods: In industrial settings, methimazole is produced through a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Types of Reactions:
Oxidation: Methimazole can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to its corresponding thiol derivative under specific conditions.
Substitution: Methimazole can participate in nucleophilic substitution reactions, where the imidazole ring can be modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Modified imidazole derivatives.
Scientific Research Applications
Methimazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thionamide chemistry.
Biology: Employed in studies related to thyroid function and regulation.
Medicine: Widely used in the treatment of hyperthyroidism and in preparing patients for thyroid surgery or radioactive iodine therapy.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control laboratories
Mechanism of Action
Methimazole exerts its effects by inhibiting the enzyme thyroid peroxidase, which catalyzes the iodination of tyrosine residues in thyroglobulin. This inhibition prevents the synthesis of thyroxine (T4) and triiodothyronine (T3), leading to a decrease in thyroid hormone levels. The compound does not affect the release of preformed thyroid hormones but reduces their synthesis .
Comparison with Similar Compounds
Propylthiouracil: Another thionamide antithyroid agent used to treat hyperthyroidism. It is preferred in certain cases, such as during the first trimester of pregnancy, due to its lower risk of teratogenic effects.
Carbimazole: A prodrug that is converted to methimazole in the body. .
Uniqueness of Methimazole: Methimazole is ten times more potent than propylthiouracil on a weight basis and has a longer half-life, allowing for less frequent dosing. It is also the active metabolite of carbimazole, making it a direct and effective treatment option for hyperthyroidism .
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-methylphenyl)sulfonyl-1,3-thiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S3/c1-12-7-9-14(10-8-12)24(20,21)16-15(18)19-17(23-16)22-11-13-5-3-2-4-6-13/h2-10H,11,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUDMOMOXWNGDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SCC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375672 |
Source
|
Record name | 4-Amino-2-benzylthio-5-tosylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117420-86-7 |
Source
|
Record name | 4-Amino-2-benzylthio-5-tosylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 117420-86-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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